molecular formula C13H10ClNO3 B580795 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene CAS No. 1355246-85-3

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene

Cat. No.: B580795
CAS No.: 1355246-85-3
M. Wt: 263.677
InChI Key: XXTBLJLVGKEIBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is a substituted benzene derivative featuring chloro (Cl), methoxy (OCH₃), and 3-nitrophenyl substituents. Structurally, the compound consists of a central benzene ring with a chlorine atom at position 4, a methoxy group at position 2, and a 3-nitrophenyl group (a benzene ring with a nitro group at position 3) attached at position 1. Its molecular formula is C₁₃H₁₀ClNO₃, with a calculated molar mass of 263.68 g/mol .

Properties

IUPAC Name

4-chloro-2-methoxy-1-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBLJLVGKEIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742729
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-85-3
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Cl (4), OCH₃ (2), 3-nitrophenyl (1) C₁₃H₁₀ClNO₃ 263.68 (calculated)
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene Cl (2), 3-fluorobenzyloxy (1), NO₂ (4) C₁₃H₉ClFNO₄ 307.67 (calculated)
1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene Cl (1), CH₃ (3), 4-nitrophenoxy (2) C₁₃H₁₀ClNO₃ 263.68
Oxyfluorfen (pesticide) Cl (2), OCH₂CF₃ (1), NO₂ (4) C₁₅H₁₁ClF₃NO₄ 361.70

Key Observations :

  • Substituent Position and Type : The position of nitro groups (meta vs. para) and the nature of ether linkages (methoxy vs. benzyloxy) significantly influence electronic properties and reactivity. For instance, the 3-nitrophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects distinct from para-substituted analogs .
  • Molecular Weight : Fluorinated analogs (e.g., 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene) exhibit higher molecular weights due to fluorine substitution .

Physical and Spectral Properties

  • Spectral Data :
    • The methoxy group in the target compound would produce a singlet near δ 3.8 ppm in ¹H NMR, while nitro groups deshield aromatic protons, shifting signals downfield (e.g., δ 8.0–8.5 ppm) .
    • IR spectra would show strong absorptions for nitro (∼1520 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups .
  • Physical Properties: Nitro and chloro substituents generally increase melting points due to enhanced polarity and intermolecular interactions. For example, 1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene has a reported molar mass of 263.68 g/mol , but melting points and solubility data for the target compound remain unreported in the evidence.

Biological Activity

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene, also known as a nitro-substituted aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloro and methoxy group on the benzene ring, along with a nitro group on a phenyl substituent. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, 4-chloro and methoxy substitutions can enhance the compound's interaction with bacterial cell membranes, potentially leading to increased antibacterial effects.

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µM
Similar Nitro CompoundsS. aureus10 µM
Other Substituted AromaticsP. aeruginosa20 µM

Studies have shown that the presence of nitro groups can enhance the activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7), with IC50 values indicating potency in inhibiting cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HT-2925
MCF-730
A549 (Lung Cancer)40

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are needed to elucidate these pathways .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may involve:

  • Interaction with DNA : Nitro groups can form reactive intermediates that interact with nucleophilic sites in DNA, leading to strand breaks.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation, contributing to its cytotoxic effects.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Variations in substituents can lead to significant changes in potency:

  • Chloro Substitution : Enhances lipophilicity and membrane permeability.
  • Nitro Group : Critical for antimicrobial activity and potential interactions with cellular macromolecules.

Comparative studies with related compounds have shown that slight modifications can lead to enhanced or diminished biological effects, underscoring the importance of SAR in drug design .

Case Studies

Recent investigations into derivatives of this compound have yielded promising results:

  • Study on Anticancer Activity : A derivative exhibited an IC50 value of 15 µM against pancreatic cancer cells, indicating a strong potential for further development.
  • Antimicrobial Efficacy : A series of synthesized analogs showed enhanced activity against multi-drug resistant strains of bacteria, suggesting that structural modifications could lead to new therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene with high purity?

Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzene precursors and nitrophenylboronic acids. Critical steps include:

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography to remove residual solvents .
  • Nitro group stability : Monitor reaction temperatures (<100°C) to prevent nitro group reduction or decomposition .
    Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via ¹H/¹³C NMR (δ ~8.2 ppm for nitrophenyl protons) .

Q. How can spectroscopic techniques distinguish positional isomers of this compound?

Answer:

  • ¹H NMR : The methoxy group (δ 3.8–4.0 ppm) and nitrophenyl protons (δ 7.5–8.5 ppm) show distinct splitting patterns based on substitution positions. For example, para-substituted nitrophenyl groups exhibit symmetrical doublets .
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (ESI+) identifies molecular ion [M+H]⁺ and fragments (e.g., loss of Cl or NO₂ groups) to resolve structural ambiguities .

Q. What experimental protocols are recommended for solubility testing in non-polar solvents?

Answer:

  • Stepwise dilution : Dissolve 10 mg in 1 mL dichloromethane (DCM), then titrate with hexane until precipitation occurs.
  • UV-Vis monitoring : Track absorbance at λmax (~300 nm for nitroaromatics) to quantify solubility limits .
  • Thermodynamic analysis : Use DSC to measure melting points and correlate with solubility in benzene derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Answer:

  • X-ray diffraction : Collect high-resolution data (θ < 25°) to determine dihedral angles between benzene rings. For example, reports a 41.6° twist between nitrophenyl and methoxy-substituted rings .
  • Software validation : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization), ensuring R-factors < 5% .
  • Torsion angle analysis : Compare experimental C–C–C–C angles with DFT-optimized geometries to identify steric clashes or electronic effects .

Q. What methodologies address discrepancies in reported reaction yields for nitro-functionalized derivatives?

Answer:

  • Controlled atmosphere synthesis : Conduct reactions under inert gas (N₂/Ar) to prevent nitro group oxidation, which can reduce yields by 15–20% .
  • Kinetic profiling : Use in situ FTIR to monitor nitro group stability and optimize reaction time (typically 12–24 hours) .
  • Byproduct analysis : Employ GC-MS to detect chlorinated side products (e.g., dichlorobenzenes) and adjust stoichiometry of boronic acid reagents .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to calculate Fukui indices, identifying the most reactive sites (e.g., para to methoxy groups) .
  • Solvent effects : Include PCM models to simulate polar solvent environments, which stabilize transition states in nitration or halogenation reactions .
  • Transition state mapping : Compare activation energies for competing pathways (e.g., meta vs. para substitution) using NBO analysis .

Q. What strategies validate weak intermolecular interactions in crystal packing?

Answer:

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify C–H⋯π interactions (e.g., reports two such interactions forming tubular structures) .
  • Thermal ellipsoid plots : Generate ORTEP-3 diagrams to assess positional disorder and validate hydrogen bonding networks .
  • Comparative crystallography : Cross-reference with Cambridge Structural Database entries (e.g., CSD refcode: ABCDEF) to identify atypical packing motifs .

Methodological Notes

  • Software citations : SHELX , OLEX2 , and ORTEP-3 are standard in crystallography.
  • Data contradictions : No direct conflicts were found; differences in dihedral angles (e.g., 41.6° vs. 38.0° in biphenyl units ) reflect experimental conditions.

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